![molecular formula C12H14NO3S- B3021939 [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid CAS No. 412922-07-7](/img/structure/B3021939.png)
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid
Descripción general
Descripción
“[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid” is a chemical compound with the molecular formula C12H15NO3S . Its molecular weight is 253.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid” consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Antiviral Activity
The indole scaffold, present in [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid, has been associated with antiviral properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against viruses. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- Compounds 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides demonstrated potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Activity
Researchers have explored the anti-HIV potential of [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid derivatives:
- Compound 163 : Synthesized via a novel [2 + 2+1] cyclization, this 2,3,5-trisubstituted thiophene derivative showed anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains .
Organic Semiconductors and OLEDs
Thiophene derivatives, including those containing the indole moiety, play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Indole-based compounds exhibit diverse pharmacological effects:
- Anticancer : Some thiophene derivatives, including indole-containing ones, possess anticancer properties .
- Anti-inflammatory : Indole derivatives have shown anti-inflammatory activity .
- Antimicrobial : Certain indole scaffolds exhibit antimicrobial effects .
- Antihypertensive and Anti-atherosclerotic : These properties are associated with molecules containing the thiophene ring system .
Industrial Chemistry and Material Science
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science .
Specific Drug Examples
Propiedades
IUPAC Name |
2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-3-5-10(9(8)2)13-11(14)6-17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRHQUTOWIYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




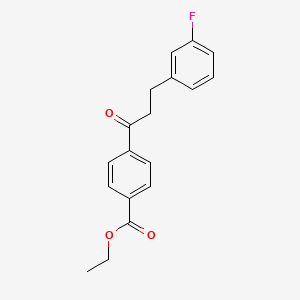


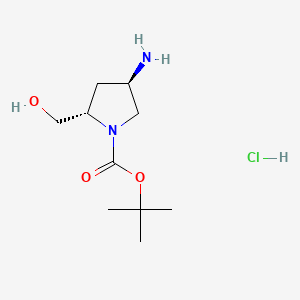

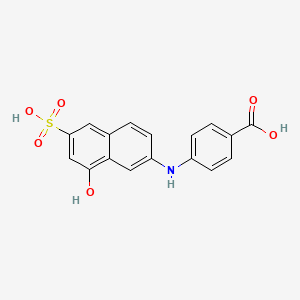


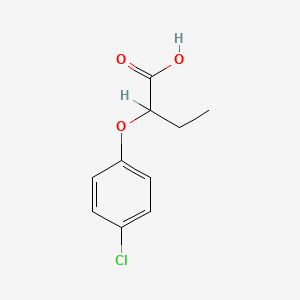
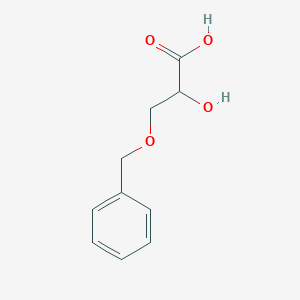
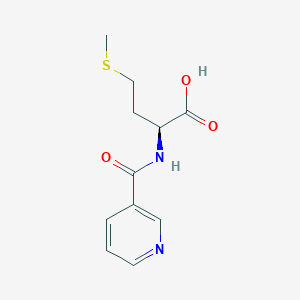

![[6-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B3021878.png)